molecular formula C21H20ClN3OS B13354834 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B13354834
M. Wt: 397.9 g/mol
InChI Key: XGAQEIYQCIVROK-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of indole, pyrrole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrole and thiophene groups. The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (NO2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrrole and thiophene groups may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but lacks the thiophene moiety.

    2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Contains an indole ring but differs in the functional groups attached.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to its combination of indole, pyrrole, and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H20ClN3OS/c22-17-3-4-19-18(11-17)15(13-24-19)5-7-23-21(26)12-20(16-6-10-27-14-16)25-8-1-2-9-25/h1-4,6,8-11,13-14,20,24H,5,7,12H2,(H,23,26)

InChI Key

XGAQEIYQCIVROK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)C4=CSC=C4

Origin of Product

United States

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